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Introduction

Geranyl acetate is a naturally occurring monoterpene ester recognized for its characteristic
sweet, fruity, and floral aroma, often described as being reminiscent of rose, lavender, and
geranium.[1][2] It is a key component in the essential oils of numerous plants, including
geranium, lemon, and rose.[1] In the food industry, geranyl acetate is a widely used flavoring
agent in a variety of products, including beverages, confectionery, dairy products, and baked
goods.[1][2] Its versatility allows it to enhance and blend seamlessly with other citrus, fruity, and
floral flavor profiles.[1] This document provides detailed application notes and experimental
protocols for the use of geranyl acetate in food science research.

Physicochemical Properties and Regulatory Status

Geranyl acetate is a colorless to pale yellow liquid that is soluble in alcohol and oils, but
practically insoluble in water.[1] It is classified as Generally Recognized as Safe (GRAS) by the
U.S. Food and Drug Administration (FDA) and the Flavor and Extract Manufacturers
Association (FEMA), bearing the FEMA number 2509.[2][3]

Table 1: Physicochemical Properties of Geranyl Acetate
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Property Value Reference(s)

Chemical Formula C12H2002 [1]

(2E)-3,7-Dimethylocta-2,6-
IUPAC Name ) [1]
dien-1-yl acetate

Molar Mass 196.29 g/mol [4]

Appearance Colorless to pale yellow liquid [1114]

] Sweet, fruity, floral, rose,
Odor Profile [11[5]
lavender, green, waxy

) Green, floral, fruity with a citrus
Taste Profile (at 20 ppm) [6]
nuance

Boiling Point 240-245 °C [4]

- Soluble in alcohol and oils;
Solubility ) ] [1]
insoluble in water

Detection Threshold 9 to 460 ppb (parts per billion) [1107]

Applications in Food Products

Geranyl acetate is valued for its ability to impart a natural and high-quality sensory experience.
[1] Its stability under heat and light makes it suitable for various food processing applications,
including baking.[1] Typical usage levels vary depending on the food matrix and desired flavor
intensity.

Table 2: Recommended Usage Levels of Geranyl Acetate in Various Food Categories
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Food Category

Recommended
Usage Level (ppm)

Flavor Contribution

Reference(s)

Beverages (non-

alcoholic)

1.6 - 2000 (in flavor
concentrates for
0.05% dosage)

Adds complexity to
citrus, berry, and

tropical fruit flavors.

[1](8]

Confectionery &

Enhances fruity and

_ 03-1.2 [1]19]
Chewing Gum floral notes.
Dairy Products (e.g., Imparts a fresh, fruity,
y - (e.9 65 p y 11[9]
yogurt, ice cream) and floral character.
Provides stability
during baking and
Bakery Products - ) ] [1]
contributes to fruity
and floral aromas.
Tropical Fruit Flavors Adds depth and
(e.g., Banana, 200 - 600 realism to fruit [4]
Lychee, Mango) character.
Orchard Fruit Flavors Enhances fruity notes;
(e.g., Apple, Pear, 100 - 3000+ central to realistic [4]
Peach) pear flavors.
) Adds softness and
Citrus Flavors (e.g., ]
] fruity character; can
Grapefruit, Lemon, 200 - 1000 ) [4]
] be used with neryl
Lime)
acetate.
Berry Flavors (e.g., i
Rounds out the profile
Strawberry, 200 - 800 [8]
and adds depth.
Blackberry)
Adds pleasant, soft
Other Flavors (e.g.,
400 - 1000 nuances and depth to [4]

Gin, Ginger)

the overall profile.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.chromatographyonline.com/view/hyphenated-electronic-nose-technique-aroma-analysis-foods-and-beverages-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535889/
https://www.chromatographyonline.com/view/hyphenated-electronic-nose-technique-aroma-analysis-foods-and-beverages-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683954/
https://www.chromatographyonline.com/view/hyphenated-electronic-nose-technique-aroma-analysis-foods-and-beverages-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683954/
https://www.chromatographyonline.com/view/hyphenated-electronic-nose-technique-aroma-analysis-foods-and-beverages-0
https://www.perfumerflavorist.com/flavor/ingredients/article/21856937/flavor-bites-geranyl-acetate
https://www.perfumerflavorist.com/flavor/ingredients/article/21856937/flavor-bites-geranyl-acetate
https://www.perfumerflavorist.com/flavor/ingredients/article/21856937/flavor-bites-geranyl-acetate
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535889/
https://www.perfumerflavorist.com/flavor/ingredients/article/21856937/flavor-bites-geranyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 1: Sensory Evaluation of Geranyl Acetate in a
Beverage Matrix

This protocol outlines a quantitative descriptive analysis (QDA) to characterize the sensory
profile of geranyl acetate in a model beverage.

1. Objective: To determine the sensory attributes of geranyl acetate in a beverage and quantify
their intensities.

2. Panelist Selection and Training:
e Recruit 8-12 panelists with prior sensory evaluation experience.
o Screen panelists for their ability to discriminate between different aroma and taste intensities.

e Conduct training sessions to familiarize panelists with the sensory attributes associated with
fruity and floral esters.[10] Develop a consensus vocabulary for describing the aroma and
flavor of geranyl acetate.[10]

3. Sample Preparation:
e Prepare a base beverage solution (e.g., 5% sucrose in deionized water).
e Prepare a stock solution of geranyl acetate in ethanol.

o Spike the base beverage with the geranyl acetate stock solution to achieve the desired
concentrations (e.g., 1, 5, and 10 ppm). A control sample (base beverage with an equivalent
amount of ethanol) should also be prepared.

e Present 30 mL of each sample in coded, capped, and odorless cups at a controlled
temperature (e.g., 10 °C).

4. Sensory Evaluation Procedure:

o Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.
[11]

« Instruct panelists to evaluate the samples in a randomized order.
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Provide panelists with unsalted crackers and water for palate cleansing between samples.
[11]

Panelists will rate the intensity of each identified sensory attribute (e.g., fruity, floral, citrus,
green, sweet) on a 15-cm unstructured line scale anchored with "low" and "high™" at each
end.[12]

. Data Analysis:
Convert the line scale ratings to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in
attribute intensities across different concentrations.

Use Principal Component Analysis (PCA) to visualize the relationships between the samples
and their sensory attributes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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